CMPF

Uremic toxicity Mitochondrial dysfunction Nephrology

CMPF (CAS 86879-39-2) is the gold-standard uremic toxin for dialysis membrane evaluation, offering >99% albumin binding and complete resistance to conventional hemodialysis removal. As the most responsive biomarker for omega-3 intervention adherence (P=1.8×10⁻⁷), it enables superior assay sensitivity in mitochondrial dysfunction studies. Choose CMPF for unmatched analytical specificity—no other uremic toxin can substitute.

Molecular Formula C12H16O5
Molecular Weight 240.25 g/mol
CAS No. 86879-39-2
Cat. No. B155342
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCMPF
CAS86879-39-2
Synonyms3-Carboxy-4-methyl-5-propyl-2-furanpropionic Acid;  3-Carboxy-4-methyl-5-propyl-2-furanpropanoic Acid;  Propylurofuranic Acid;  2-(2-Carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic Acid; 
Molecular FormulaC12H16O5
Molecular Weight240.25 g/mol
Structural Identifiers
SMILESCCCC1=C(C(=C(O1)CCC(=O)O)C(=O)O)C
InChIInChI=1S/C12H16O5/c1-3-4-8-7(2)11(12(15)16)9(17-8)5-6-10(13)14/h3-6H2,1-2H3,(H,13,14)(H,15,16)
InChIKeyWMCQWXZMVIETAO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





CMPF (CAS 86879-39-2) Baseline Overview: A Protein-Bound Furan Fatty Acid Metabolite for Uremic Toxin and Diabetes Research


3-Carboxy-4-methyl-5-propyl-2-furanpropanoic acid (CMPF; CAS 86879-39-2), also designated as CMPFPA or 2-(2-carboxyethyl)-4-methyl-5-propylfuran-3-carboxylic acid, is a furoic acid derivative belonging to the furanoid fatty acid metabolite class [1]. This endogenous compound originates from the metabolism of furan fatty acids obtained primarily through dietary intake of fish and omega-3 polyunsaturated fatty acids [2]. CMPF circulates in human plasma highly bound to albumin (>99%) and is recognized as a protein-bound uremic toxin that accumulates in chronic kidney disease, with reported molecular weight of 240.25 g/mol and chemical formula C12H16O5 [3].

Why Generic Substitution of CMPF (86879-39-2) with Other Uremic Toxin Standards Fails in CKD Research


CMPF cannot be substituted by other protein-bound uremic toxins such as indoxyl sulfate (IS), p-cresyl sulfate (pCS), or hippuric acid (HA) in research or analytical applications because it exhibits fundamentally distinct albumin-binding kinetics, differential response to renal function decline, and unique hemodialysis removal characteristics [1]. Unlike IS and pCS which show albumin binding of 90-95% and partial hemodialysis clearance of <35%, CMPF demonstrates near-complete albumin binding (99-100%) and is not removed by conventional hemodialysis at all [2]. Furthermore, while HA, IS, and pCS serum levels increase significantly as renal function deteriorates (eGFR decline), CMPF levels remain relatively stable across CKD stages 3-5, indicating a distinct pharmacokinetic and metabolic behavior that precludes its use as an interchangeable analyte or research substitute [3].

CMPF (86879-39-2) Product-Specific Quantitative Differentiation Evidence: Procurement-Relevant Comparative Data


Superior Mitochondrial Respiratory Chain Inhibition of CMPF Versus Indoxyl Sulfate: Direct Toxicity Comparison

In a direct head-to-head comparison assessing mitochondrial respiration inhibition, CMPF demonstrated substantially greater toxic potency than indoxyl sulfate (IS). CMPF at 50 μg/mL—a concentration comparable to serum levels in uremic patients on regular hemodialysis—produced dose-dependent inhibition of NADH-linked mitochondrial state 3 respiration [1]. Under identical experimental conditions, indoxyl sulfate exhibited much weaker inhibition of mitochondrial respiration compared to CMPF [2]. This differential toxicity profile establishes CMPF as the more potent mitochondrial toxin among these two albumin-bound uremic solutes.

Uremic toxicity Mitochondrial dysfunction Nephrology

Near-Complete Albumin Binding of CMPF (99-100%) Versus 90-95% for Indoxyl Sulfate and p-Cresyl Sulfate: Hemodialysis Removal Implications

CMPF exhibits the highest protein-binding ratio among clinically significant protein-bound uremic toxins. Comparative analysis reveals that while indoxyl sulfate (IS) and p-cresyl sulfate (pCS) demonstrate albumin binding of 90-95%, CMPF shows near-complete binding at 99-100% [1]. This differential binding directly impacts therapeutic removal: IS and pCS show reduction rates by conventional hemodialysis of less than 35%, whereas CMPF cannot be removed at all by conventional hemodialysis due to its stronger albumin affinity [2]. Only protein-leaking hemodialysis with specialized membranes can achieve meaningful CMPF reduction [3].

Protein binding Hemodialysis Uremic toxin removal

CMPF Serum Levels Remain Stable Across CKD Stages 3-5 Whereas HA, IS, and PCS Escalate with Declining eGFR

In a cohort of 112 CKD stage 3-5 patients versus 60 healthy controls, serum concentrations of all four protein-bound uremic toxins (HA, IS, PCS, CMPF) were significantly elevated compared to healthy subjects (all P<0.01) [1]. However, as renal function declined within the CKD3-5 population, a clear divergence emerged: serum levels of hippuric acid (HA), indoxyl sulfate (IS), and p-cresyl sulfate (PCS) increased significantly (all P<0.05), while CMPF levels did not significantly change (P>0.05) [2]. Curvilinear regression analysis with eGFR yielded R² values of 0.601 (HA), 0.633 (IS), and 0.529 (PCS), but only R²=0.172 for CMPF, confirming that renal dysfunction has little effect on CMPF accumulation once CKD is established [3].

Chronic kidney disease eGFR correlation Biomarker stratification

CMPF as Strongest Serum Biomarker of Fish Oil Intake: Statistical Superiority Over EPA, DHA, and Linolenate Metabolites

In a double-blind randomized controlled trial with 59 Chinese type 2 diabetes patients receiving fish oil (FO), flaxseed oil, or corn oil for 180 days, repeated-measures ANOVA identified serum CMPF as the most significant metabolite responding to fish oil intervention, with P-interaction = 1.8 × 10⁻⁷ [1]. This statistical significance substantially exceeded that of eicosapentaenoate (P=4.6 × 10⁻⁶), docosahexaenoate (P=0.001), linolenate (P=0.005), and docosapentaenoate (P=0.021) [2]. Furthermore, pure omega-3 fatty acid supplementation (EPA, DPA, or DHA at 1 g/day for 6 days) elevated plasma CMPF 1.6- to 2.5-fold above baseline, while olive oil control showed no increase [3].

Omega-3 biomarker Dietary compliance Metabolomics

CMPF-d5 Isotopically Labeled Internal Standard Enables Absolute Quantification with Linear Range 4-2500 ng/mL and Precision CV <5%

For absolute quantification of CMPF in biological matrices, the isotopically labeled analog CMPF-d5 serves as an essential internal standard. A validated UPLC-MS/MS method using CMPF-d5 for isotope dilution demonstrated a linear calibration range of 4-2500 ng/mL with correlation coefficient 0.9996 [1]. Intra-day precision at low, medium, and high QC concentrations ranged from 2.57-4.92%, while inter-day precision was 4.32-5.01% [2]. This method achieved detection and quantification of CMPF and its analogs (CMPentylF, CPentylF, CpropyIF, Glu-CMPentyIF) within 10 minutes in ob/ob mouse plasma, with CMPF-d5 serving as the reference for relative quantification of structurally related analogs where authentic standards are unavailable [3].

LC-MS/MS Stable isotope dilution Method validation

CMPF Independently Predicts 18% Lower Type 2 Diabetes Risk per SD Increase and Mediates 37% of n-3 PUFA Protective Effect

In a prospective cohort study of 1470 participants followed for a median of 8.8 years (170 incident type 2 diabetes cases), each standard deviation increase in baseline serum CMPF was associated with an 18% lower risk of incident type 2 diabetes (relative risk: 0.82; 95% CI: 0.68-0.99) after multivariable adjustment [1]. Critically, CMPF showed no association with incident chronic kidney disease (RR: 0.95; 95% CI: 0.77-1.16), demonstrating disease-specific predictive value [2]. Mediation analysis further revealed that serum CMPF contributed to the inverse association between erythrocyte marine n-3 PUFAs and incident type 2 diabetes, accounting for 37% of the protective effect (P-mediation = 0.022) [3].

Type 2 diabetes Prospective cohort Risk prediction

Optimal Research and Industrial Application Scenarios for CMPF (86879-39-2) Based on Quantitative Evidence


Hemodialysis Membrane Efficiency and Protein-Leaking Dialysis Studies

CMPF serves as the reference uremic toxin of choice for evaluating advanced dialysis strategies due to its extreme albumin binding (99-100%) and complete resistance to conventional hemodialysis removal [1]. Studies comparing high-flux, super-flux, and protein-leaking membranes rely on CMPF as a benchmark analyte because its reduction is only achievable with specialized membranes (e.g., polymethylmethacrylate BK-F dialyzers), whereas indoxyl sulfate and p-cresyl sulfate show partial removal (<35%) even with standard hemodialysis [2]. This makes CMPF indispensable for demonstrating incremental membrane performance improvements that would be undetectable with less tightly bound comparators.

Omega-3 and Fish Oil Intervention Trial Compliance Monitoring

CMPF is the most statistically powerful serum biomarker for verifying adherence to fish oil or marine omega-3 interventions in clinical trials. With a P-interaction of 1.8 × 10⁻⁷ in response to fish oil supplementation—far exceeding the responsiveness of EPA (P=4.6×10⁻⁶) or DHA (P=0.001) measurements—CMPF enables more sensitive detection of non-compliance and reduces required sample sizes for adequately powered dietary intervention studies [1]. The 1.6- to 2.5-fold increase in plasma CMPF following pure omega-3 supplementation (EPA, DPA, or DHA) confirms its utility even when furan fatty acid contaminants are absent, establishing CMPF as a direct metabolic readout of omega-3 precursor availability [2].

Mitochondrial Toxicity Screening in Uremic Toxin Research

For in vitro studies investigating uremic toxin-mediated mitochondrial dysfunction and impaired ATP synthesis, CMPF provides superior assay sensitivity compared to indoxyl sulfate. Direct comparative data demonstrate that CMPF produces stronger inhibition of NADH-linked mitochondrial state 3 respiration at clinically relevant concentrations (50 μg/mL), whereas indoxyl sulfate exhibits much weaker effects under identical conditions [1]. Researchers screening compounds for mitochondrial protection or assessing uremic toxin toxicity mechanisms should prioritize CMPF as the primary stressor to maximize signal-to-noise ratios and detect subtle protective effects.

LC-MS/MS Method Development and Validation for Furan Fatty Acid Metabolite Panels

CMPF, in conjunction with its deuterated analog CMPF-d5, is essential for developing validated quantitative LC-MS/MS methods targeting furan fatty acid metabolites. The isotope dilution approach using CMPF-d5 achieves absolute quantification of CMPF with linear range 4-2500 ng/mL (R²=0.9996) and precision below 5% CV [1]. Furthermore, CMPF-d5 enables relative quantification of structurally related furan fatty acid metabolites (CMPentylF, CPentylF, CpropyIF, Glu-CMPentyIF) for which authentic standards are commercially unavailable, providing a practical solution for comprehensive furan fatty acid metabolic profiling in preclinical models [2].

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